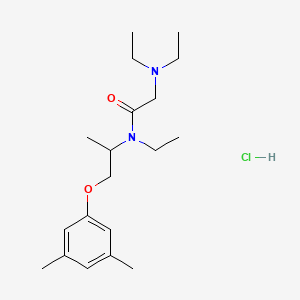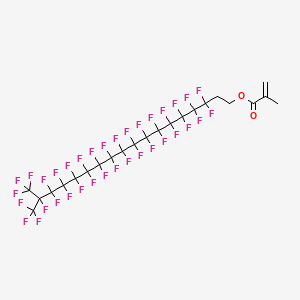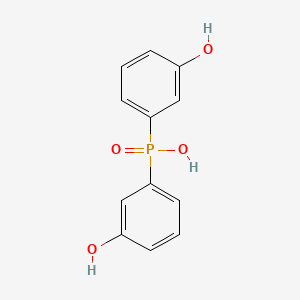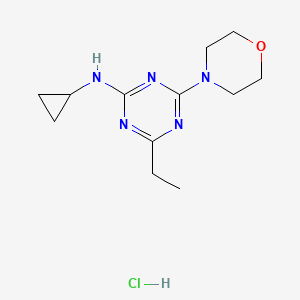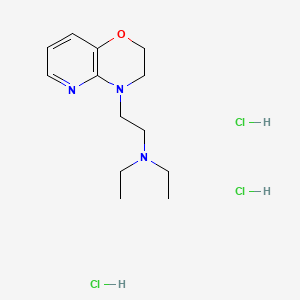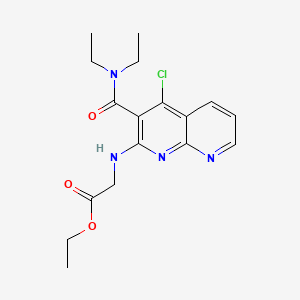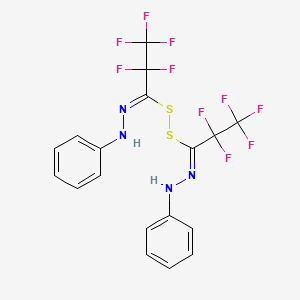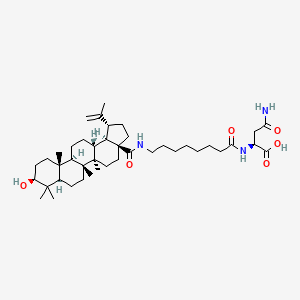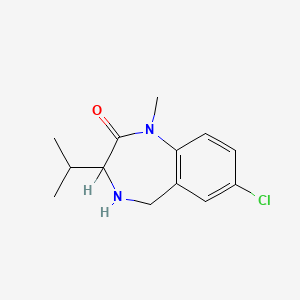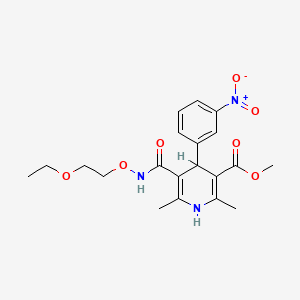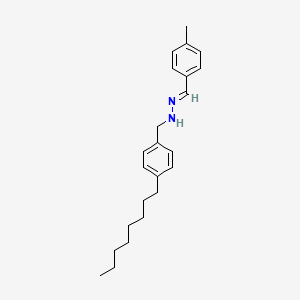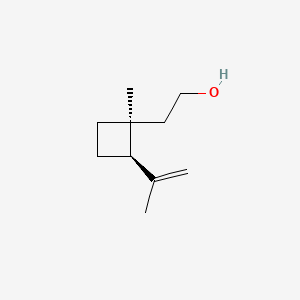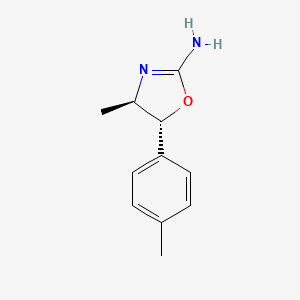
4,4'-Dimethylaminorex, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dimethylaminorex, also known as 4,4’-DMAR, is a synthetic psychostimulant and anorexigenic substance. It is structurally related to aminorex and 4-methylaminorex, which are controlled substances. 4,4’-Dimethylaminorex was first detected in the Netherlands in December 2012 and has since been sold as a designer drug in Europe . It acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) .
Preparation Methods
The synthesis of 4,4’-Dimethylaminorex involves several steps. One common method starts with the reaction of 4-methylbenzaldehyde with hydroxylamine to form the corresponding oxime. This oxime is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is cyclized with cyanogen bromide to form the oxazoline ring, yielding 4,4’-Dimethylaminorex .
Industrial production methods for 4,4’-Dimethylaminorex are not well-documented due to its status as a controlled substance. the synthetic route described above can be scaled up for larger production if necessary.
Chemical Reactions Analysis
4,4’-Dimethylaminorex undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated and carboxylated metabolites.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups on the phenyl ring are replaced with other groups.
The major products formed from these reactions include hydroxylated, carboxylated, and substituted derivatives of 4,4’-Dimethylaminorex .
Scientific Research Applications
4,4’-Dimethylaminorex has several scientific research applications:
Mechanism of Action
4,4’-Dimethylaminorex exerts its effects by acting as a serotonin-norepinephrine-dopamine releasing agent. It increases the release of these neurotransmitters from presynaptic neurons and inhibits their reuptake, leading to elevated levels in the synaptic cleft . This results in increased stimulation of postsynaptic receptors, producing psychostimulant and anorexigenic effects .
Comparison with Similar Compounds
4,4’-Dimethylaminorex is similar to other compounds such as aminorex, 4-methylaminorex, and pemoline. it is unique in its balanced release of serotonin, norepinephrine, and dopamine . Other similar compounds include:
Aminorex: Lacks the methyl groups present in 4,4’-Dimethylaminorex.
4-Methylaminorex: Has a single methyl group on the oxazoline ring.
Pemoline: Structurally different but shares similar psychostimulant properties.
4,4’-Dimethylaminorex’s unique structure and balanced neurotransmitter release profile make it distinct from these related compounds .
Properties
CAS No. |
1632031-38-9 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(4R,5R)-4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13)/t8-,10+/m1/s1 |
InChI Key |
NPILLHMQNMXXTL-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC(=N1)N)C2=CC=C(C=C2)C |
Canonical SMILES |
CC1C(OC(=N1)N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


